6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Properties
IUPAC Name |
6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-6-3-10-8-7(2-9)4-11-12(8)5-6/h3-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEHEZYFRJZGSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C=N2)C#N)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with various reagents under controlled conditions . The use of deep eutectic solvents (DES) has been reported to provide several advantages, including a benign environment, high yield, and a scalable and simple work-up procedure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable synthetic routes, such as those involving DES, suggests potential for industrial application .
Chemical Reactions Analysis
Types of Reactions
6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles for substitution reactions. Conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been reported to inhibit certain enzymes involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapy . The compound’s ability to chelate metal ions also contributes to its biological activities .
Comparison with Similar Compounds
Substituent Effects on Pharmacokinetics and Tumor Targeting
- [18F]1 (7-(2-[18F]Fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile): This radiolabeled derivative demonstrated slow clearance from excretory tissues in mice, limiting its utility for positron emission tomography (PET) imaging. Modifications introducing polar groups (e.g., ester, hydroxyl, carboxyl) yielded derivatives like [18F]3, [18F]4, and [18F]3. Among these, [18F]3 and [18F]4 showed increasing tumor uptake over time in S180 tumor-bearing mice, while [18F]5 exhibited declining uptake. This highlights the critical role of polar substituents in enhancing tumor retention and clearance profiles .
Cytotoxicity and Anticancer Activity
- 7-Hydroxy-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (3f) :
This derivative displayed potent cytotoxicity against MCF-7 breast cancer cells (IC50 = 55.97 μg/mL), outperforming the reference drug Lapatinib (IC50 = 79.38 μg/mL). The hydroxy and phenyl substituents likely enhance interactions with cellular targets, underscoring the importance of aromatic and hydrophilic groups in improving anticancer efficacy .
Kinase Inhibition and Structural Optimization
- 7-(4-Methoxyphenyl)-2-(anilinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (6c) :
Derivatives with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro, bromo) groups at the 7-position were designed as dual CDK2/TRKA kinase inhibitors. Substitutions like 4-nitrophenyl (6g) or 4-bromophenyl (6f) may improve binding affinity through steric or electronic effects, though specific activity data remain pending .
Data Tables
Table 1. Key Structural and Functional Comparisons
Table 2. Physicochemical Properties
<sup>*</sup>Predicted using EPI Suite or similar tools.
Biological Activity
6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its diverse biological activities, including antimicrobial , anti-inflammatory , and anti-tumor properties. The compound's structural characteristics allow it to interact with various biological targets, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate potent inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µM) |
|---|---|---|
| Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate | 23.0 ± 1.4 | 312 |
| This compound | Not specified | Not specified |
These findings suggest that the compound may serve as a basis for developing new antimicrobial agents .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been supported by various studies. Compounds within this class have been shown to inhibit specific inflammatory pathways, leading to reduced cytokine production and inflammation .
Anti-tumor Activity
The anti-tumor activity of this compound is particularly noteworthy. It has been reported to inhibit cell proliferation by targeting specific kinases involved in cancer signaling pathways. For example, pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of B-Raf kinase, which plays a crucial role in the development of certain cancers such as melanoma .
Case Studies
- B-Raf Kinase Inhibition : A study identified novel pyrazolo[1,5-a]pyrimidine derivatives as effective B-Raf inhibitors. These compounds demonstrated promising IC50 values in cellular assays, indicating their potential for cancer treatment .
- Cytotoxicity Against Breast Cancer Cells : Another investigation revealed that specific derivatives of pyrazolo[1,5-a]pyrimidine exhibited notable cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating effective growth inhibition .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
Q & A
Q. What are the common synthetic routes for preparing 6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and its derivatives?
The synthesis typically involves multi-step reactions starting from pyrazole or pyrimidine precursors. A widely used method includes:
Pyrazole ring formation : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under basic conditions.
Functionalization : Introduction of the methyl and cyano groups via nucleophilic substitution or condensation reactions. For example, sodium acetate in acetic anhydride is used to facilitate cyclization with aldehydes (e.g., 5-methylfuran-2-carbaldehyde) to form fused heterocycles .
Purification : Crystallization from solvents like DMF/water or ethyl acetate to isolate the product .
Q. How can the molecular structure of this compound derivatives be confirmed?
Key analytical methods include:
- NMR spectroscopy : H and C NMR to verify substituent positions and electronic environments (e.g., aromatic protons at δ 7.0–8.0 ppm, cyano carbons at ~116 ppm) .
- IR spectroscopy : Detection of functional groups (e.g., C≡N stretching at ~2,220 cm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 318 for CHNO) to confirm molecular weight .
Q. What are the typical biological screening protocols for evaluating antimicrobial activity of this compound?
- Antibacterial/antifungal assays : Use Müller-Hinton broth or Czapek Dox agar for bacterial (e.g., E. coli, B. subtilis) and fungal strains (e.g., C. albicans). Measure inhibition zones or minimum inhibitory concentrations (MICs) .
- Dosage : Test compounds at concentrations ranging from 10–100 µg/mL. Derivatives with electron-withdrawing groups (e.g., cyano) often show enhanced activity due to improved membrane permeability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-component syntheses of pyrazolo[1,5-a]pyrimidine derivatives?
- Catalyst selection : Tetramethylguanidine (TMG) enhances reaction efficiency under solvent-free conditions, reducing side reactions and improving yields (e.g., 70–85% for pyrido-pyrazolo-pyrimidine derivatives) .
- Solvent effects : Polar aprotic solvents like DMF or acetonitrile stabilize intermediates, while solvent-free methods minimize purification steps .
- Temperature control : Reflux in acetic anhydride/acetic acid (120–140°C) accelerates cyclization but requires careful monitoring to avoid decomposition .
Q. What advanced techniques are used to study the structural and electronic properties of this compound?
- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H⋯N hydrogen bonds in sheets parallel to the b-axis) .
- Computational modeling : DFT calculations predict reactivity (e.g., nucleophilic attack at C-3) and electronic transitions for optical applications .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for material science applications .
Q. How do structural modifications influence the anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives?
- Substituent effects : Electron-donating groups (e.g., methoxy) enhance DNA intercalation, while bulky groups (e.g., trifluoromethyl) improve selectivity for cancer cell lines .
- Mechanistic studies : Derivatives induce G2/M or G1 cell cycle arrest in cervical cancer cells (HeLa/SiHa) via p53 activation, confirmed by immunoblotting (upregulation of Bax, p21) and apoptosis assays (Annexin V staining) .
Q. How are contradictions in biological activity data resolved for structurally similar analogs?
- SAR analysis : Compare MICs or IC values across analogs with systematic substituent variations (e.g., 7-amino vs. 7-chloro derivatives in antimicrobial screens) .
- Metabolic stability assays : Test plasma protein binding and cytochrome P450 interactions to differentiate intrinsic activity from pharmacokinetic effects .
Methodological Guidance
Q. What strategies are recommended for troubleshooting low yields in nucleophilic substitution reactions?
Q. How can researchers validate the purity of synthesized compounds?
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water .
- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
